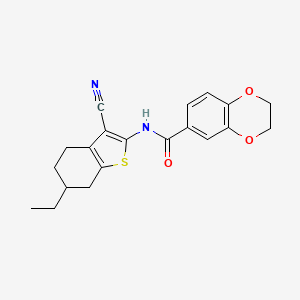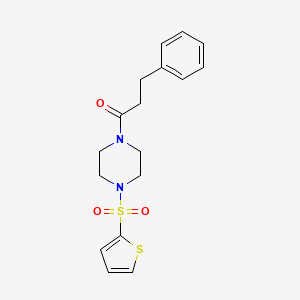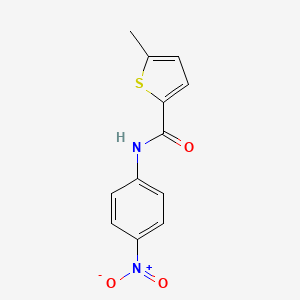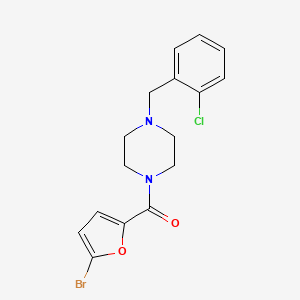![molecular formula C21H22N2O2 B4183780 N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183780.png)
N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide
Vue d'ensemble
Description
N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as DMPEP, is a novel psychoactive substance that has gained attention in the scientific community for its potential therapeutic applications. DMPEP belongs to the class of isoxazolecarboxamide compounds and has been shown to exhibit psychostimulant and cognitive-enhancing effects in animal studies. In
Mécanisme D'action
The exact mechanism of action of N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other psychostimulant drugs such as amphetamine and methylphenidate (Chen et al., 2019). This compound may also interact with other neurotransmitter systems, such as the glutamate and GABA systems, to modulate cognitive function (Zhang et al., 2020).
Biochemical and Physiological Effects
This compound has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to increased arousal, attention, and motivation (Chen et al., 2019). This compound may also enhance the activity of the acetylcholine system, which is involved in memory and learning (Zhang et al., 2020). In addition, this compound has been shown to increase heart rate and blood pressure in animal studies, indicating its potential cardiovascular effects (Zhang et al., 2020).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide for lab experiments is its relatively low toxicity compared to other psychostimulant drugs such as amphetamine and cocaine (Chen et al., 2019). This compound has also been shown to have a long duration of action, which may be useful for studying its effects on cognitive function over time (Zhang et al., 2020). However, the limited availability of this compound and its relatively unknown safety profile may be a limitation for lab experiments.
Orientations Futures
There are several potential future directions for the study of N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide. One area of interest is its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and ADHD. Further studies are needed to determine the efficacy and safety of this compound in these populations. Another area of interest is the development of new analogs of this compound with improved pharmacological properties and reduced toxicity. Finally, the use of this compound in combination with other drugs or cognitive interventions may also be a promising avenue for future research.
Conclusion
In conclusion, this compound is a novel psychoactive substance that has gained attention in the scientific community for its potential therapeutic applications in the treatment of cognitive disorders. This compound has been shown to exhibit psychostimulant and cognitive-enhancing effects in animal studies, and its mechanism of action involves the modulation of dopamine and norepinephrine systems in the brain. While there are advantages and limitations to using this compound in lab experiments, there are several potential future directions for its study, including its therapeutic applications and the development of new analogs with improved pharmacological properties.
Applications De Recherche Scientifique
N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been studied for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). Animal studies have shown that this compound can improve cognitive function and memory retention, as well as increase locomotor activity and reduce anxiety-like behavior (Zhang et al., 2020). This compound has also been shown to enhance the release of dopamine and norepinephrine in the brain, which may contribute to its psychostimulant effects (Chen et al., 2019).
Propriétés
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13-10-11-18(12-14(13)2)15(3)22-21(24)19-16(4)25-23-20(19)17-8-6-5-7-9-17/h5-12,15H,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZPHYWXQKNMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49826053 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-bromophenyl)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4183699.png)
![4-[(5-bromo-2-thienyl)carbonyl]morpholine](/img/structure/B4183712.png)

![N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4183718.png)
![1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4183719.png)
![2-[(5-methyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4183729.png)

![N-[1-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B4183749.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4183756.png)
![5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-furamide](/img/structure/B4183764.png)



![N-[1-(3,4-dimethylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4183797.png)
